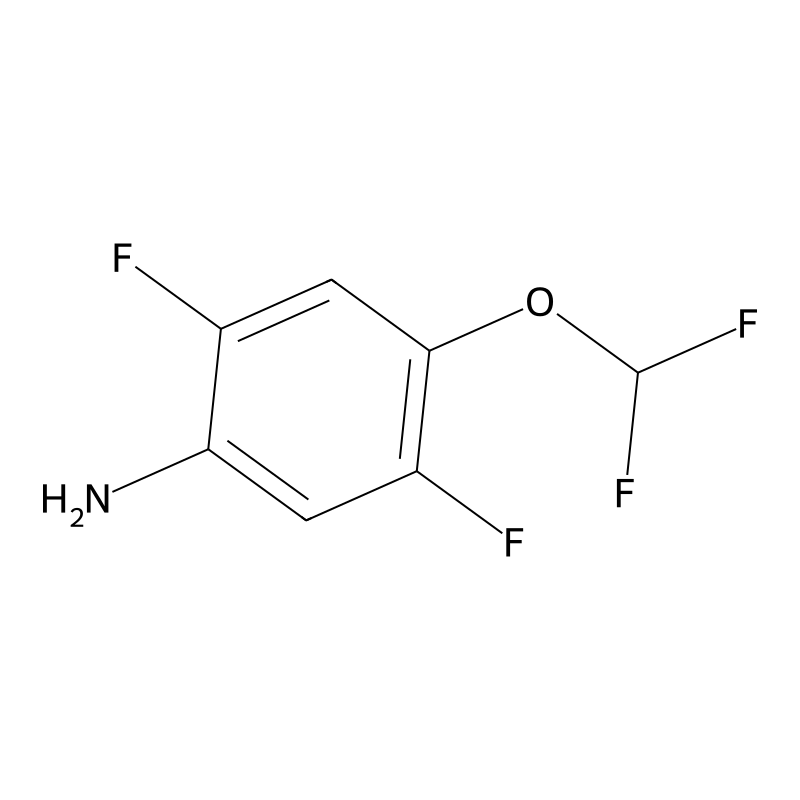

4-(Difluoromethoxy)-2,5-difluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Scientific Field: Chemistry

Application: “4-(Difluoromethoxy)benzaldehyde” is a chemical compound that has a similar structure to “4-(Difluoromethoxy)-2,5-difluoroaniline”.

Method of Application: The specific methods of application can vary greatly depending on the desired end product. Typically, it would be used in a chemical reaction as a reagent or intermediate.

Results: The results would also depend on the specific reaction being carried out.

Scientific Field: Material Science

Application: “4-(Difluoromethoxy)nitrobenzene” is another compound with a similar structure to “4-(Difluoromethoxy)-2,5-difluoroaniline”.

Method of Application: As with the previous example, the specific methods of application can vary greatly. It could be used in a variety of synthesis processes to create new materials.

Scientific Field: Agrochemical Research and Pharmaceutical Chemistry

4-(Difluoromethoxy)-2,5-difluoroaniline is an organic compound characterized by its unique fluorinated structure, which includes a difluoromethoxy group and two fluorine atoms on the aromatic ring. Its molecular formula is C₈H₆F₄N₁O, and it has significant applications in pharmaceuticals and agrochemicals due to the presence of fluorine, which often enhances the biological activity and metabolic stability of compounds. The compound is known for its potential as an intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and pesticides.

Due to the limited information on this specific compound, a mechanism of action cannot be established at this time.

As with any new compound, it is advisable to handle 4-(difluoromethoxy)-2,5-difluoroaniline with caution until its safety profile is fully characterized. Standard laboratory practices for handling organic chemicals should be followed. Given the presence of fluorine atoms, potential hazards may include:

- Skin and eye irritation

- Respiratory tract irritation

The chemical behavior of 4-(difluoromethoxy)-2,5-difluoroaniline can be understood through several key reactions:

- Diazotization: This reaction involves converting the amine group into a diazonium salt, which can then participate in further coupling reactions to form azo compounds.

- Nucleophilic Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions under specific conditions, allowing for the introduction of various other functional groups.

- Reduction Reactions: The nitro group present in related compounds can be reduced to an amine using reducing agents such as iron or tin in acidic conditions.

These reactions are crucial for modifying the compound to enhance its properties or to create derivatives with specific functionalities.

Fluorinated compounds like 4-(difluoromethoxy)-2,5-difluoroaniline often exhibit enhanced biological activities due to their unique electronic properties. Research indicates that such compounds can possess:

- Antimicrobial Properties: The introduction of fluorine atoms can increase the lipophilicity and metabolic stability of the compound, making it more effective against various pathogens.

- Pharmacological Effects: Compounds with similar structures have been investigated for their roles in treating conditions such as cancer and bacterial infections, suggesting potential therapeutic applications for 4-(difluoromethoxy)-2,5-difluoroaniline.

The synthesis of 4-(difluoromethoxy)-2,5-difluoroaniline typically involves several steps:

- Preparation of 4-Nitrophenol: This is often achieved through nitration of phenol.

- Reaction with Sodium Hydroxide: The nitrophenol is treated with sodium hydroxide to form sodium acetamidophenate.

- Difluoromethylation: The sodium acetamidophenate is then reacted with monochlorodifluoromethane under alkaline conditions to yield 4-(difluoromethoxy)nitrobenzene.

- Reduction to Aniline: Finally, catalytic reduction using ferric oxide and activated carbon converts the nitro group to an amino group, yielding 4-(difluoromethoxy)-2,5-difluoroaniline .

This method has been noted for its high yield and low environmental impact, making it suitable for industrial applications.

4-(Difluoromethoxy)-2,5-difluoroaniline finds applications in several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, including those targeting bacterial infections and cancer treatment.

- Agrochemicals: The compound is also utilized in developing pesticides and herbicides due to its efficacy against pests and diseases.

- Material Science: Its unique properties make it a candidate for developing advanced materials with specific thermal or electrical characteristics.

Studies on the interactions of 4-(difluoromethoxy)-2,5-difluoroaniline with biological systems reveal insights into its mechanism of action. Interaction studies often focus on:

- Binding Affinity: Assessing how well the compound binds to target proteins or enzymes can provide information on its potential therapeutic effects.

- Metabolic Stability: Understanding how the compound is metabolized in biological systems helps predict its efficacy and safety profile.

These studies are crucial for evaluating the viability of 4-(difluoromethoxy)-2,5-difluoroaniline as a drug candidate or agrochemical.

Several compounds share structural similarities with 4-(difluoromethoxy)-2,5-difluoroaniline. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,4-Difluoroaniline | Two fluorine atoms on the aromatic ring | Commonly used in dye synthesis |

| 4-Bromo-2,5-difluoroaniline | Bromine atom substitution | Exhibits different reactivity due to bromine |

| 4-(Difluoromethoxy)-2-nitroaniline | Nitro group instead of amino group | Potentially different biological activities |

The uniqueness of 4-(difluoromethoxy)-2,5-difluoroaniline lies in its combination of both difluoro and methoxy functionalities that enhance its solubility and reactivity compared to similar compounds. This distinct profile allows it to serve as a versatile building block in synthetic chemistry.

Early Milestones in Organofluorine Chemistry

The synthesis of organofluorine compounds dates to the 19th century. Borodin’s pioneering halogen exchange reactions (1862) and Dumas’ preparation of methyl fluoride (1835) laid the groundwork for modern fluorination techniques. The development of difluoromethoxy-substituted anilines emerged later, driven by industrial demands for stable fluorinated intermediates. Post-WWII advancements in fluorination methods, such as the use of elemental fluorine and antimony trifluoride, enabled scalable synthesis of complex fluorinated aromatics.

Evolution of Difluoromethoxy-Aniline Derivatives

The introduction of difluoromethoxy groups became strategic in the 1980s–1990s, particularly in pharmaceutical chemistry. This substituent enhances metabolic stability compared to methoxy groups while retaining moderate electron-withdrawing effects. Early synthetic routes focused on nitrobenzene intermediates, such as 4-(difluoromethoxy)nitrobenzene, which undergoes catalytic hydrogenation to yield the aniline derivative.

The molecular structure of 4-(difluoromethoxy)-2,5-difluoroaniline represents a highly fluorinated aromatic compound with the molecular formula C₇H₅F₄NO and a molecular weight of 195.12 g/mol [1]. The compound features a benzene ring substituted with an amino group at position 1, fluorine atoms at positions 2 and 5, and a difluoromethoxy group (-OCF₂H) at position 4 [1]. The SMILES notation C1=C(C(=CC(=C1F)OC(F)F)F)N accurately represents the connectivity pattern of this complex fluorinated structure [1].

Conformational analysis reveals that the difluoromethoxy substituent introduces significant steric and electronic perturbations to the aromatic system [2]. The presence of multiple fluorine atoms creates a unique electronic environment where the aromatic ring experiences substantial electron withdrawal through inductive effects [3] [4]. Computational studies on similar fluorinated aromatic compounds demonstrate that fluorine substitution patterns significantly influence molecular geometry, with C-F bond lengths typically ranging from 1.329 to 1.348 Å depending on the degree of fluorination [3].

The molecular structure exhibits characteristic features of highly fluorinated anilines, including modified bond angles and distances compared to the parent aniline compound [5]. The amino group maintains its pyramidal geometry, though the electronic environment is substantially altered by the presence of four fluorine atoms [5]. The InChI key SYNAGLVRLOJUJV-UHFFFAOYSA-N provides a unique identifier for this specific structural arrangement [1].

Table 1: Fundamental Molecular Properties of 4-(Difluoromethoxy)-2,5-difluoroaniline

| Property | Value |

|---|---|

| Molecular Formula | C₇H₅F₄NO |

| Molecular Weight (g/mol) | 195.12 |

| IUPAC Name | 4-(difluoromethoxy)-2,5-difluoroaniline |

| SMILES | C1=C(C(=CC(=C1F)OC(F)F)F)N |

| InChI | InChI=1S/C7H5F4NO/c8-3-2-6(13-7(10)11)4(9)1-5(3)12/h1-2,7H,12H2 |

| InChIKey | SYNAGLVRLOJUJV-UHFFFAOYSA-N |

Physicochemical Properties

Physical State and Morphological Characteristics

The physical state characteristics of 4-(difluoromethoxy)-2,5-difluoroaniline can be inferred from closely related fluorinated aniline derivatives [6] [7]. Compounds with similar fluorination patterns typically exist as crystalline solids or viscous liquids at room temperature, depending on the specific substitution pattern [6] [7]. The difluoromethoxy group contributes to increased molecular weight and altered intermolecular interactions compared to simpler fluorinated anilines [7].

Related compounds such as 4-(difluoromethoxy)aniline exhibit liquid morphology at ambient conditions with characteristic refractive index values around 1.5052 and density measurements of approximately 1.283-1.286 g/mL [6] [7]. The presence of additional fluorine substituents in the 2,5-positions of 4-(difluoromethoxy)-2,5-difluoroaniline would be expected to further modify these physical characteristics [8].

Crystal structure analysis of related fluorinated compounds reveals that fluorine substitution significantly influences packing arrangements and intermolecular hydrogen bonding patterns [9]. The multiple fluorine atoms create opportunities for weak C-H···F hydrogen bonds and dipole-dipole interactions that stabilize specific crystal forms [9].

Solubility Parameters and Phase Behavior

Solubility characteristics of fluorinated anilines are strongly influenced by the balance between hydrophobic fluorine substituents and the hydrophilic amino group [10]. The difluoromethoxy group introduces additional complexity through its mixed hydrophobic-hydrophilic character [11]. Studies on related fluorinated compounds indicate that extensive fluorination generally reduces water solubility while maintaining solubility in organic solvents [10].

Phase behavior analysis of fluorinated aromatic compounds demonstrates that fluorine substitution patterns significantly affect melting points, boiling points, and thermal stability [12]. The presence of multiple C-F bonds creates strong intramolecular interactions that influence phase transitions [12]. Comparative studies show that difluoroanilines exhibit varying thermal properties depending on substitution patterns, with melting points ranging from -7.5°C for 2,4-difluoroaniline to 40-42°C for 3,5-difluoroaniline [13] [14].

The difluoromethoxy substituent is expected to contribute to increased boiling point compared to simple difluoroanilines, similar to the elevation observed in 4-(difluoromethoxy)aniline, which exhibits a boiling point of 231°C [7]. This elevation results from enhanced intermolecular interactions involving the oxygen atom and additional fluorine centers [7].

Electronic Distribution and Bond Characteristics of C-F Systems

The electronic structure of 4-(difluoromethoxy)-2,5-difluoroaniline is dominated by the strong electron-withdrawing effects of the four fluorine atoms [3] [4]. Each C-F bond represents one of the strongest single bonds to carbon, with bond dissociation energies typically exceeding 400 kJ/mol [15]. The electronic distribution is characterized by significant charge polarization, with fluorine atoms bearing partial negative charges and adjacent carbon atoms experiencing positive polarization [3].

Molecular orbital analysis reveals that fluorine substitution creates additional π-bonding and antibonding orbitals that interact with the aromatic π-system [3]. The difluoromethoxy group exhibits mixed inductive and mesomeric effects, with the electronegative fluorine atoms withdrawing electron density while the oxygen atom can participate in limited π-conjugation [11]. Density functional theory calculations on similar compounds indicate that extensive fluorination lowers both highest occupied molecular orbital and lowest unoccupied molecular orbital energies by approximately 0.5-0.6 eV compared to non-fluorinated analogues [16].

The C-F bond characteristics in aromatic systems exhibit unique properties compared to aliphatic C-F bonds [17]. The aromatic environment stabilizes the C-F bond through delocalization effects, while simultaneously creating opportunities for non-covalent interactions with neighboring aromatic systems [17]. Studies demonstrate that C-F bonds positioned over aromatic π-clouds can provide significant stabilization through orthogonal non-covalent interactions [17].

Table 2: Electronic Properties and Orbital Characteristics

| Property | Description |

|---|---|

| Number of π electrons | 6 (benzene ring) |

| Aromatic character | Aromatic (6π electrons) |

| Electron-withdrawing groups | Three fluorine atoms, difluoromethoxy group |

| Electron-donating groups | Amino group (NH₂) |

| Inductive effect (F atoms) | Strong electron-withdrawing (-I effect) |

| Mesomeric effect (OCF₂H) | Mixed inductive/mesomeric effects |

| Overall electronic character | Net electron-withdrawing due to multiple fluorine substitutions |

Analytical Characterization Methodologies

Multi-nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Profiles

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of fluorinated anilines through multi-nuclear analysis [18] [19] [20]. Proton NMR spectja of fluorinated anilines typically exhibit characteristic aromatic proton signals with complex coupling patterns due to fluorine-proton interactions [19] [20]. The amino group protons appear as a broad signal that may undergo rapid exchange depending on solvent and temperature conditions [5].

Carbon-13 NMR analysis reveals distinctive patterns for fluorinated aromatic carbons, with significant chemical shift perturbations induced by fluorine substitution [21] [5]. Carbons directly bonded to fluorine exhibit large upfield shifts, while carbons in ortho and para positions show characteristic downfield shifts due to through-bond electronic effects [5]. The difluoromethoxy carbon typically appears as a characteristic triplet due to coupling with two equivalent fluorine atoms [18].

Fluorine-19 NMR spectroscopy provides the most diagnostic information for structural characterization of polyfluorinated compounds [18] [21]. Each fluorine environment produces distinct chemical shifts that reflect the local electronic environment and magnetic anisotropy effects [21]. The difluoromethoxy fluorines typically appear as a doublet due to coupling with the methoxy proton, while aromatic fluorines exhibit complex multipicity patterns resulting from fluorine-fluorine and fluorine-proton coupling [18].

Mass Spectrometric Analysis and Fragmentation Patterns

Mass spectrometric characterization of 4-(difluoromethoxy)-2,5-difluoroaniline reveals characteristic fragmentation patterns typical of fluorinated aromatic compounds [1] [22]. The molecular ion peak appears at m/z 195, corresponding to the molecular formula C₇H₅F₄NO [1]. Electrospray ionization generates various adduct ions including protonated molecular ions [M+H]⁺ at m/z 196.038 and sodium adducts [M+Na]⁺ at m/z 218.020 [1].

Collision-induced dissociation produces characteristic fragment ions through loss of fluorine atoms, the difluoromethoxy group, or the amino functionality [22]. Common fragmentation pathways include loss of CHF₂ (m/z 146), loss of OCF₂H (m/z 130), and formation of fluorinated phenyl cation fragments [22]. The stability of aromatic fluorine substituents generally results in retention of at least one fluorine atom in major fragment ions [22].

Ion mobility spectrometry coupled with mass spectrometry provides additional structural information through collision cross-section measurements [1]. Predicted collision cross-sections for various ionic forms range from 123.6 Ų for [M+H-H₂O]⁺ to 186.9 Ų for [M+CH₃COO]⁻ adducts [1]. These measurements reflect the three-dimensional structure and effective size of the ionized molecule in the gas phase [1].

Table 3: Predicted Mass Spectrometric Fragmentation Patterns

| Ion Type | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 196.038 | 132.5 |

| [M+Na]⁺ | 218.020 | 142.6 |

| [M-H]⁻ | 194.023 | 131.3 |

| [M+NH₄]⁺ | 213.065 | 151.8 |

| [M+K]⁺ | 233.994 | 140.0 |

| [M+H-H₂O]⁺ | 178.028 | 123.6 |

| [M+HCOO]⁻ | 240.029 | 153.0 |

| [M+CH₃COO]⁻ | 254.045 | 186.9 |

Vibrational Spectroscopy and X-ray Crystallographic Studies

Vibrational spectroscopy analysis of fluorinated anilines reveals characteristic absorption bands associated with C-F stretching, N-H stretching, and aromatic C=C vibrations [23] [24] [25]. Fourier transform infrared spectroscopy typically shows strong C-F stretching bands in the 1000-1300 cm⁻¹ region, with the exact frequencies dependent on the local chemical environment [23] [25]. The amino group produces characteristic N-H stretching vibrations around 3300-3500 cm⁻¹, though these may be shifted due to electronic effects of fluorine substitution [24].

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra [23]. Surface-enhanced Raman spectroscopy can enhance sensitivity for trace analysis of fluorinated anilines [23]. The combination of infrared and Raman data allows complete vibrational assignment through comparison with density functional theory calculations [23] [24].

X-ray crystallographic studies of related fluorinated anilines demonstrate the influence of fluorine substitution on crystal packing and intermolecular interactions [26] [9]. Fluorinated compounds often exhibit unique packing arrangements stabilized by C-H···F hydrogen bonds and dipole-dipole interactions [9]. The crystal structures reveal systematic changes in bond lengths and angles as a function of fluorination pattern, with C-F bonds typically shorter than corresponding C-H bonds [9].

Comparative Analysis with Related Fluorinated Aniline Derivatives

Comparative analysis with structurally related fluorinated aniline derivatives reveals systematic trends in physicochemical properties as a function of fluorine substitution patterns [27] [28] [29]. The electronic properties of 4-(difluoromethoxy)-2,5-difluoroaniline can be understood in the context of other difluoroanilines and polyfluorinated aromatic compounds [5] [30].

Studies of 2,4-difluoroaniline, 3,4-difluoroaniline, and 3,5-difluoroaniline provide baseline comparisons for understanding the additional effects of the difluoromethoxy substituent [13] [5]. The 2,4-difluoroaniline exhibits a melting point of -7.5°C and boiling point of 170°C, representing one of the more volatile difluoroanilines [13]. In contrast, 3,5-difluoroaniline shows higher thermal stability with a melting point of 40-42°C and reduced boiling point of 81-82°C at 20 mmHg [14].

The difluoromethoxy substituent significantly alters the physicochemical profile compared to simple difluoroanilines [7]. Comparison with 4-(difluoromethoxy)aniline, which lacks the additional 2,5-difluoro substitution, reveals the cumulative effects of multiple fluorine atoms [6] [7]. The parent 4-(difluoromethoxy)aniline exhibits a boiling point of 231°C and density of 1.283 g/mL [7], indicating that additional fluorine substitution in the 2,5-positions would further modify these properties.

Reactivity patterns of fluorinated anilines demonstrate position-dependent effects of fluorine substitution [29]. Ortho-fluorinated anilines exhibit enhanced reactivity toward nucleophilic aromatic substitution due to the electron-withdrawing effect of fluorine [29]. The combination of electron-withdrawing fluorine atoms and the difluoromethoxy group in 4-(difluoromethoxy)-2,5-difluoroaniline creates a highly electron-deficient aromatic system with unique reactivity characteristics [27].

Table 4: Comparative Physical Properties of Related Fluorinated Anilines

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

|---|---|---|---|---|---|

| 4-(Difluoromethoxy)aniline | C₇H₇F₂NO | 159.14 | 231 | Not available | 1.283 |

| 2,4-Difluoroaniline | C₆H₅F₂N | 129.11 | 170 | -7.5 | 1.268 |

| 3,5-Difluoroaniline | C₆H₅F₂N | 129.11 | 81-82 (at 20 mmHg) | 40-42 | Not available |

| 2,6-Difluoroaniline | C₆H₅F₂N | 129.11 | Not available | Not available | Not available |

| 3,4-Difluoroaniline | C₆H₅F₂N | 129.11 | Not available | Not available | Not available |

Electronic structure calculations reveal that the combination of multiple fluorine substituents creates unique frontier molecular orbital characteristics [3] [4]. The lowest unoccupied molecular orbital energies are significantly lowered compared to non-fluorinated anilines, while the highest occupied molecular orbital energies are stabilized through inductive effects [4]. These electronic modifications result in altered chemical reactivity and potential applications in materials science and pharmaceutical chemistry [28].

Established Synthetic Pathways

Selective Fluorination of Aniline Precursors

The selective fluorination of aniline precursors represents a fundamental approach to accessing fluorinated aniline derivatives. The most widely employed strategy involves the use of electrophilic fluorinating agents to introduce fluorine atoms at specific positions on the aromatic ring [1] [2]. Nitrogen-based fluorinating agents such as Selectfluor, N-fluoropyridinium salts, and N-fluorobenzenesulfonimide have emerged as particularly effective reagents for achieving selective fluorination under controlled conditions [2] [3]. These reagents provide electrophilic fluorine sources that react preferentially with electron-rich aromatic systems, enabling the targeted introduction of fluorine substituents [2].

For the synthesis of 4-(Difluoromethoxy)-2,5-difluoroaniline, the selective fluorination approach typically begins with appropriately substituted aniline intermediates containing pre-installed methoxy or difluoromethoxy groups. The fluorination reaction proceeds through an electrophilic aromatic substitution mechanism, where the fluorinating agent attacks the aromatic ring at positions that are electronically favorable [1]. The presence of electron-donating groups such as methoxy substituents can significantly influence the regioselectivity of fluorination, directing the incoming fluorine atoms to specific positions on the aromatic ring [4].

Recent advances in palladium-catalyzed site-selective fluorination have provided additional pathways for accessing complex fluorinated anilines [1]. These methods utilize bidentate ligand-directed carbon-hydrogen bond functionalization processes to achieve highly site-selective and diastereoselective fluorination of aromatic substrates. The palladium-acetate catalyzed fluorination employs Selectfluor as the fluorine source and operates under mild reaction conditions, making it suitable for the preparation of β-fluorinated amino acid derivatives and various fluorinated aromatic compounds [1].

The selectivity patterns observed in fluorination reactions are strongly influenced by the electronic properties of the aromatic substrate. Meta-directed fluorination of anilines has been demonstrated using fluorine gas in triflic acid medium, where the protonated aniline exhibits altered reactivity patterns due to the electron-withdrawing effect of the ammonium substituent [4]. This approach provides access to meta-fluoroanilines with high regioselectivity, representing an important complement to conventional fluorination methods.

Difluoromethoxylation Strategies

The introduction of difluoromethoxy groups into aromatic systems has become increasingly important in the synthesis of pharmaceuticals and agrochemicals due to the unique properties conferred by this functional group [5] [6]. Traditional approaches to difluoromethoxylation rely on the reaction of oxygen nucleophiles with difluorocarbene generated from various precursors [5]. Established methods include the use of sodium chlorodifluoroacetate, diethyl bromodifluoromethylphosphonate, difluoromethyl triflate, and fluoroform as difluorocarbene sources [5].

Modern visible light photoredox catalysis has revolutionized difluoromethoxylation strategies by enabling the generation of difluorocarbene intermediates under mild conditions [5] [7]. The development of redox-active cationic difluoromethoxylating reagents has provided a catalytic and selective method for liberating and utilizing the OCF₂H radical at room temperature [5]. This approach exhibits excellent functional group tolerance and enables the difluoromethoxylation of various aromatic and heteroaromatic substrates, including complex biologically relevant molecules [5].

The radical difluoromethoxylation methodology developed by Ngai and coworkers represents a significant advancement in this field [7]. This protocol employs an unprecedented difluoromethoxylating reagent that enables the first catalytic and selective formation of the OCF₂H radical under mild photoredox conditions [7]. The method demonstrates broad substrate scope and tolerates common functional groups including halides, aldehydes, ketones, carboxylic acids, esters, amides, and carbonates [7]. The reaction is amenable to late-stage functionalization of pharmaceutical molecules, making it particularly valuable for medicinal chemistry applications [7].

For the specific synthesis of 4-(Difluoromethoxy)-2,5-difluoroaniline, difluoromethoxylation strategies typically involve the introduction of the difluoromethoxy group onto appropriately functionalized aniline intermediates [8]. The process often requires careful control of reaction conditions to ensure selective substitution and avoid competing side reactions. The use of phase transfer catalysts and optimized solvent systems has proven essential for achieving high yields and selectivity in these transformations [8].

Nitration-Reduction Sequences for Fluorinated Intermediates

The nitration-reduction approach represents a classical and reliable strategy for accessing fluorinated anilines from readily available starting materials [9] [10]. This methodology typically involves the initial nitration of fluorinated aromatic substrates followed by subsequent reduction of the nitro group to generate the desired aniline functionality [9]. The approach is particularly valuable when direct fluorination of aniline substrates is challenging or when specific substitution patterns are required [10].

Recent developments in iron-mediated nitrate reduction have provided improved methods for accessing fluorinated anilines through deaminative processes [9]. The use of inexpensive iron nitrate in combination with thiosulfate enables the generation of nitrogen dioxide at room temperature, facilitating the in situ formation of aryl diazonium salts from aniline precursors [9]. This strategy has been successfully applied to deaminative chlorosulfonylation and fluorination reactions, providing access to structurally diverse fluorinated aromatics [9].

The nitration-reduction sequence for synthesizing 4-(Difluoromethoxy)-2,5-difluoroaniline typically begins with appropriately substituted fluorinated nitrobenzene derivatives [11]. The nitration step requires careful control of reaction conditions to achieve the desired regioselectivity while avoiding over-nitration or degradation of sensitive functional groups [10]. Modern nitration protocols employ controlled temperature conditions and optimized acid systems to maximize selectivity and yield [10].

The reduction of fluorinated nitro compounds to the corresponding anilines can be accomplished through various methodologies, including catalytic hydrogenation, metal-acid reduction, and transfer hydrogenation [11]. Palladium-catalyzed hydrogenation has proven particularly effective for the reduction of fluorinated nitroaromatics, providing clean conversion to anilines under mild conditions [11]. The choice of reduction method depends on the specific substitution pattern and the presence of other reducible functional groups in the molecule [11].

Advanced Synthetic Approaches

Photoinduced Difluoroalkylation Methods

Photoinduced difluoroalkylation has emerged as a powerful and environmentally friendly approach for introducing difluorinated functional groups into organic molecules [12] [13] [14]. This methodology utilizes visible light to activate difluoroalkylating reagents, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions without the need for transition metal catalysts [12] [13]. The approach is characterized by excellent functional group tolerance, operational simplicity, and broad substrate scope [13].

The photoinduced protocol for direct difluoroalkylation of C(sp²)-H bonds in anilines represents a significant advancement in fluoroorganic synthesis [12] [13]. This transformation proceeds through the formation of electron-donor-acceptor complexes between anilines and difluoroalkyl bromides, eliminating the need for external photocatalysts [12] [13]. The method provides an alternative to established transition metal-catalyzed approaches while maintaining high efficiency and selectivity [13].

Mechanistic studies have revealed that photoinduced difluoroalkylation typically proceeds through single electron transfer processes [15] [16]. Upon visible light irradiation, photoredox catalysts can act as both reductive and oxidative quenchers, enabling the application of various electron-donor or electron-acceptor difluoroalkylating reagents [16]. The generated difluoroalkyl radicals subsequently add to aromatic substrates, followed by additional transformations to afford the desired difluoroalkylated products [16].

Recent developments in organophotocatalysis have extended the scope of difluoroalkylation reactions to include diverse heterocyclic substrates [17]. The use of organic photocatalysts in combination with oxygen as a green oxidant has enabled direct C-H oxidative difluoromethylation of heterocycles under metal-free conditions [17]. This approach has demonstrated particular utility in the late-stage functionalization of pharmaceutical molecules, with applications in drug discovery and development [17].

The application of photoinduced methods to 4-(Difluoromethoxy)-2,5-difluoroaniline synthesis involves careful optimization of reaction conditions including light source, solvent system, and reagent stoichiometry [14]. The method typically employs ethyl bromodifluoroacetate or similar difluoroalkyl bromides as radical precursors, with the reaction proceeding through formation of difluoroalkyl radicals that subsequently couple with the aniline substrate [14].

Metal-catalyzed Coupling and Functionalization Reactions

Metal-catalyzed coupling reactions have revolutionized the synthesis of fluorinated aromatic compounds by providing efficient methods for carbon-carbon and carbon-heteroatom bond formation [18] [19] [20]. Transition metal catalysts, particularly palladium, copper, and nickel complexes, have proven exceptionally effective for coupling fluoroalkyl groups with aromatic halides and pseudohalides [18] [19]. These methods enable the construction of complex fluorinated molecules from readily available starting materials under controlled conditions [20].

Copper-catalyzed trifluoromethylation and perfluoroalkylation reactions have emerged as particularly important methodologies for accessing fluorinated aromatics [21] [18]. The use of perfluoroalkylcopper complexes in stoichiometric reactions with heteroaryl bromides has demonstrated excellent scope and functional group compatibility [18]. These reactions proceed through well-defined organometallic intermediates, enabling precise control over product formation and minimizing side reactions [21].

Palladium-catalyzed cross-coupling reactions have been extensively developed for the formation of aryldifluoromethyl derivatives [19]. The Suzuki coupling reaction, which involves the coupling of organoborane compounds with aryl halides in the presence of palladium catalysts, has been adapted for fluoroalkyl substrates [20]. These reactions typically proceed through oxidative addition, transmetalation, and reductive elimination steps, with careful optimization of ligands and reaction conditions being essential for achieving high yields [20].

Recent advances in defluorinative coupling reactions have provided complementary approaches to traditional fluorination methods [22] [23]. Transition metal-catalyzed asymmetric defluorinative reactions enable the selective cleavage of carbon-fluorine bonds integrated into enantioselective transformations [22]. These methods utilize readily accessible fluorinated starting materials as synthetic handles for accessing complex fluorinated products with defined stereochemistry [22].

The synthesis of 4-(Difluoromethoxy)-2,5-difluoroaniline through metal-catalyzed approaches typically involves the coupling of appropriately functionalized fluorinated building blocks [8]. Palladium-catalyzed coupling of 2,6-dichloro-4-(difluoromethoxy)aniline with various nucleophiles has been demonstrated as an effective route to complex fluorinated anilines [8]. The reaction proceeds under mild conditions with high selectivity, providing access to the desired products in excellent yields [8].

Green Chemistry Applications in Fluoroaniline Synthesis

The development of environmentally benign synthetic methods for fluorinated compounds has become increasingly important due to growing environmental concerns and regulatory requirements [24] [25] [26]. Green chemistry approaches to fluoroaniline synthesis emphasize the use of renewable feedstocks, non-toxic reagents, catalytic processes, and waste minimization strategies [24]. These methods aim to reduce the environmental impact of fluorinated compound production while maintaining synthetic efficiency and product quality [26].

Selective direct fluorination using fluorine gas has emerged as a surprisingly green alternative to traditional multistep halogen exchange processes [25] [27]. Despite the perceived hazards associated with fluorine gas, careful analysis of green metrics including atom economy and process mass intensity demonstrates that direct fluorination can compete favorably with established methodologies from an environmental perspective [25]. The one-step nature of direct fluorination eliminates the need for multiple synthetic transformations and reduces overall waste generation [25].

Microwave-assisted synthesis has proven particularly effective for green fluoroaniline preparation [24]. The use of microwave irradiation enables rapid heating and improved reaction rates while reducing energy consumption compared to conventional heating methods [24]. Water and ionic liquids have been employed as green solvents, replacing traditional organic solvents and improving the overall environmental profile of fluorination reactions [24].

Biocatalytic approaches to fluoroaniline synthesis represent an emerging area of green chemistry research [27]. The use of enzymes for asymmetric cyclization and fluorination reactions provides highly selective transformations under mild conditions [27]. A fluorination-amidase strategy has been developed for the synthesis of enantiopure fluorolactam derivatives, demonstrating superior green metrics compared to traditional palladium-catalyzed methodologies [27].

The application of flow chemistry to fluoroaniline synthesis offers additional advantages in terms of safety, efficiency, and environmental impact [28]. Continuous flow processes enable better control of reaction parameters, improved heat and mass transfer, and reduced solvent requirements [28]. The development of safer fluorinating reagents with reduced hygroscopicity and improved handling characteristics has further enhanced the green chemistry profile of fluorination reactions [28].

Purification Techniques and Analytical Quality Control

The purification of fluorinated anilines requires specialized techniques due to the unique properties imparted by fluorine substituents [29] [30] [31]. High-performance liquid chromatography has emerged as the primary analytical and preparative technique for fluoroaniline purification, with fluorinated stationary phases providing enhanced selectivity for fluorinated compounds [30] [31]. These specialized phases exhibit unique retention mechanisms that complement traditional C8 and C18 columns, enabling the separation of challenging fluorinated mixtures [31].

Reverse-phase HPLC methods have been optimized specifically for 4-fluoroaniline and related compounds [29]. These methods typically employ acetonitrile-water mobile phases with phosphoric acid modifiers, providing excellent separation efficiency under mild conditions [29]. For mass spectrometry-compatible applications, formic acid can be substituted for phosphoric acid to maintain ionization compatibility [29]. The scalability of these methods enables their use for both analytical quality control and preparative isolation of fluorinated impurities [29].

Crystallization techniques for fluorinated anilines require careful consideration of intermolecular interactions involving fluorine atoms [32]. In situ cryo-crystallization has proven effective for characterizing the solid-state structures of fluoroanilines, revealing the importance of both strong hydrogen bonds and weak intermolecular fluorine interactions [32]. The different packing motifs observed in isomeric fluoroanilines demonstrate the significant influence of fluorine substitution patterns on crystalline structure [32].

Distillation remains an important purification technique for certain fluorinated compounds, particularly when thermal stability permits [33] [34]. Specialized distillation equipment designed for fluorine-containing materials has been developed to handle the unique challenges associated with these compounds [34]. Vacuum-jacketed metal stills enable the purification of fluorinated compounds while maintaining product quality and minimizing decomposition [33].

Advanced analytical techniques including gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy are essential for quality control of fluorinated anilines [35] [36]. Comprehensive two-dimensional gas chromatography has proven particularly effective for the selective separation of fluorinated compounds from complex organic mixtures [35]. The technique enables complete separation of perfluorocarbons from hydrocarbons and provides reliable structural analysis when combined with high-resolution mass spectrometry [35].

Scale-up Considerations and Process Chemistry Optimization

The successful scale-up of fluoroaniline synthesis requires careful consideration of reaction kinetics, heat transfer, mass transfer, and safety factors [37] [38] [39]. Process development activities focus on understanding and controlling variables that affect critical quality attributes and product yield [39]. Design of experiment approaches and process analytical technology are commonly employed to optimize reaction conditions and ensure consistent product quality across different scales [39].

Heat management represents a critical aspect of fluoroaniline process development due to the often exothermic nature of fluorination reactions [38] [40]. Effective heat transfer systems must be designed to handle the increased heat generation associated with larger reaction volumes while maintaining temperature control [38]. The use of advanced reactor designs and heat exchanger technologies enables safe and efficient operation at industrial scales [40].

Mixing and mass transfer considerations become increasingly important as reaction scale increases [37] [38]. Homogeneous mixing is essential to avoid the formation of concentration gradients that can lead to side reactions or safety hazards [38]. Scale-up methodologies must account for changes in mixing patterns and mass transfer rates that occur when transitioning from laboratory to industrial equipment [37].

Safety assessment and hazard analysis are paramount when scaling up fluorination processes [38] [41]. The identification of potential thermal runaway reactions, pressure build-up scenarios, and toxic gas evolution must be thoroughly evaluated during process development [38]. Comprehensive safety testing including differential scanning calorimetry and reaction calorimetry provides essential data for safe scale-up design [41].

Economic optimization of fluoroaniline processes involves balancing yield, purity, cycle time, and raw material costs [42]. Process chemistry optimization aims to identify the most cost-effective synthetic route while meeting quality specifications [42]. The development of efficient workup and isolation procedures is particularly important for later development phases where separation costs can dominate overall production expenses [42].

Analytical method development and validation are essential components of process scale-up [29] [39]. Robust analytical methods must be established to monitor reaction progress, control process parameters, and ensure product quality [39]. Real-time monitoring capabilities using process analytical technology enable continuous optimization and quality control throughout the manufacturing process [39].

The transfer of optimized processes from development laboratories to manufacturing facilities requires comprehensive documentation and technology transfer protocols [42]. Detailed synthetic procedures, equipment specifications, and control strategies must be clearly communicated to ensure successful implementation at production scale [42]. Pilot plant studies often serve as intermediate steps to validate process robustness before full-scale implementation [41].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Pictograms

Acute Toxic;Irritant;Health Hazard